(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine
Description
Propriétés
IUPAC Name |
[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c13-7-9-3-2-6-16(8-9)12-15-10-4-1-5-14-11(10)17-12/h1,4-5,9H,2-3,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWUMIHDHSYMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)N=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine is a derivative of thiazolo[5,4-b]pyridine, a scaffold that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a thiazolo[5,4-b]pyridine moiety linked to a piperidine ring via a methanamine group. This structural configuration is significant as it influences the compound's interaction with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Research indicates that thiazolo[5,4-b]pyridine derivatives exhibit various mechanisms of action, primarily through their roles as kinase inhibitors. For instance:
- c-KIT Inhibition : Thiazolo[5,4-b]pyridine derivatives have been identified as potential inhibitors of c-KIT, a receptor tyrosine kinase implicated in several cancers, including gastrointestinal stromal tumors (GISTs). These compounds can switch off activated c-KIT to its inactive state, demonstrating significant anti-proliferative activity against specific cell lines .
- PI3K Inhibition : A notable study highlighted that certain thiazolo[5,4-b]pyridine analogues exhibit potent inhibition of phosphoinositide 3-kinase (PI3K) isoforms. One such compound showed an IC50 value as low as 3.6 nM against PI3Kα, indicating strong potential for cancer therapy .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies and Research Findings
- c-KIT Inhibition Study : A study synthesized novel thiazolo[5,4-b]pyridine derivatives and tested their efficacy against imatinib-resistant GISTs. The results indicated that these compounds could effectively inhibit cell proliferation at concentrations significantly lower than previously reported agents .
- PI3K Selectivity Study : Another investigation focused on the structure-activity relationship (SAR) of thiazolo[5,4-b]pyridine analogues. The findings revealed that modifications to the sulfonamide group enhanced selectivity for PI3Kα over other isoforms, emphasizing the importance of chemical structure in therapeutic efficacy .
- Antibacterial Activity Assessment : A comprehensive evaluation of various thiazole derivatives demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .
Applications De Recherche Scientifique
Cancer Treatment
One of the most significant applications of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine is its role as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival.
Case Studies
A study identified novel thiazolo[5,4-b]pyridine derivatives with potent PI3K inhibitory activity. For instance, one derivative exhibited an IC50 value of 3.4 nM against PI3Kα, indicating high potency compared to other isoforms . Such findings highlight the compound's potential in developing targeted cancer therapies.
Antibacterial Activity
Recent research has also explored the antibacterial properties of thiazolo[5,4-b]pyridine derivatives, including this compound.
Case Studies
In a patent study, thiazolo[5,4-b]pyridine derivatives were reported to show significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests their potential for development into new antibiotic agents.
Kinase Inhibition
The compound has been investigated for its ability to inhibit various kinases beyond PI3K, including c-KIT and other receptor tyrosine kinases involved in cancer progression.
Case Studies
Research has shown that derivatives targeting c-KIT can overcome imatinib resistance in gastrointestinal stromal tumors (GISTs). The thiazolo[5,4-b]pyridine scaffold was highlighted as a promising structure for developing novel c-KIT inhibitors with improved efficacy against resistant strains .
Data Summary
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Cancer Treatment | PI3K Inhibition | IC50 values as low as 3.4 nM against PI3Kα |
| Antibacterial Activity | Disruption of Cell Wall Synthesis | Effective against multiple bacterial strains |
| Kinase Inhibition | ATP-Binding Site Interaction | Potential to overcome drug resistance in GIST |
Comparaison Avec Des Composés Similaires
Structural Analogues and Key Differences
The following table summarizes structural analogs, highlighting variations in core scaffolds, substituents, and functional groups:
Functional and Pharmacological Implications
Heterocyclic Core Influence: The thiazolo[5,4-b]pyridine core (main compound) provides sulfur and nitrogen atoms for metal coordination or enzyme inhibition, distinct from pyrazole-based analogs () that rely on nitrogen-rich interactions .
Substituent Positioning :
- The piperidin-3-yl vs. piperidin-2-yl substitution (main compound vs. ) could affect binding pocket accommodation. For example, the 3-yl position may project the methanamine group into a hydrophilic region of a target protein, while the 2-yl position might orient it toward hydrophobic residues .
Synthetic Accessibility :
- The main compound and its piperidine-containing analogs () are listed as discontinued in commercial catalogs (), suggesting challenges in synthesis or stability. In contrast, simpler analogs like ’s compound may be easier to synthesize but less pharmacologically versatile .
Méthodes De Préparation
General Synthetic Strategy
The synthesis of thiazolo[5,4-b]pyridine derivatives typically starts from substituted pyridine precursors, which undergo selective nucleophilic substitution, thiocyanation, reduction, and intramolecular cyclization to form the thiazolopyridine ring system. Subsequent functionalization introduces the piperidin-3-yl methanamine substituent through amination or related transformations.
Stepwise Synthesis of Thiazolo[5,4-b]pyridine Core
A representative synthetic route from a 2020 study involves a seven-step sequence starting from 2,4-dichloro-3-nitropyridine (compound 11):
Selective substitution with morpholine : The 4-chloro position is substituted by morpholine in the presence of triethylamine in THF at 0 °C to yield 4-morpholinyl pyridine derivative (compound 12) with 75% yield.
Thiocyanation : Treatment of compound 12 with potassium thiocyanate (KSCN) in acetic acid at 80 °C introduces a thiocyanate group at the 2-position, affording 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (compound 13) in 52% yield.
Reduction and cyclization : Reduction of the nitro group using iron powder in acetic acid at 60 °C triggers intramolecular cyclization, forming the thiazolo[5,4-b]pyridine skeleton and yielding the corresponding amino derivative (compound 14) in 55% yield.
Further functionalization : Diazotization of compound 14 with tert-butyl nitrite in acetonitrile followed by halogenation yields 4-(2-bromothiazolo[5,4-b]pyridin-7-yl)morpholine (compound 15) with 40% yield.
This sequence efficiently constructs the thiazolo[5,4-b]pyridine core with functional handles for further substitution.
Alternative Pummerer-Type Reaction Approach
An innovative approach involves Pummerer-type reactions between activated sulfoxides and fluoropyridine derivatives to access N-alkylpyridin-4-ones and thiazolo[3,2-a]pyridin-5-ones, which are structurally related heterocycles. This method uses triflic anhydride-activated sulfoxides reacting with fluoropyridines or olefins to form pyridinium salt intermediates that hydrolyze to yield the heterocyclic products.
For example, benzyl 6-fluoro-2-pyridyl sulfoxide reacts with α-methylstyrene under triflic anhydride activation to afford thiazolo[3,2-a]pyridin-5-one derivatives in good yields (up to 90%).
This method offers an alternative cyclization strategy for constructing thiazolopyridine frameworks, potentially adaptable for the synthesis of thiazolo[5,4-b]pyridine derivatives with appropriate substrate design.
Summary Table of Key Synthetic Steps and Yields
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of thiazolo-pyridine derivatives often involves cyclization reactions between aminopyridines and thioureas or thioamides. For example, a related compound, 5-methoxythiazolo[5,4-b]pyridin-2-amine, was synthesized via reaction of 5-amino-2-methoxypyridine with potassium thiocyanate (KSCN), achieving an 87% yield . For the target compound, analogous strategies could be applied, substituting the piperidine-methanamine moiety. Optimization may involve varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., iodine). Purification via column chromatography or recrystallization is recommended.
- Table 1 : Synthetic Optimization Parameters
| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 5-amino-2-methoxypyridine | KSCN | Ethanol | 80 | 87 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm proton environments and carbon frameworks, as demonstrated for ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for small molecules. This method provides atomic-level resolution of the thiazolo-pyridine and piperidine moieties .
- FTIR : Functional groups like amines and thiazole rings can be validated via characteristic absorption bands (e.g., N-H stretch at ~3300 cm) .
Advanced Research Questions
Q. How can researchers investigate the sirtuin-modulating activity of this compound, and what in vitro assays are recommended for initial pharmacological validation?
- Methodological Answer :
- Target Identification : Based on structurally similar compounds (e.g., 3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, a sirtuin modulator ), fluorescence polarization or surface plasmon resonance (SPR) assays can validate binding to sirtuin isoforms (SIRT1–7).
- Enzyme Activity Assays : Measure NAD-dependent deacetylase activity using fluorogenic substrates (e.g., Ac-p53 peptide) and quantify IC values .
- Cellular Models : Test in HEK293 or cancer cell lines to assess downstream effects (e.g., p53 acetylation levels via Western blot).
Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying the thiazolo-pyridine or piperidine moieties of this compound?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -OCH, -NO) to the thiazolo-pyridine ring to assess effects on sirtuin affinity.
- Piperidine Modifications : Replace the piperidine ring with morpholine or azepane to study conformational flexibility.
- Data Correlation : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity data.
- Table 2 : Hypothetical SAR Data
| Substituent | logP | SIRT1 IC (µM) |
|---|---|---|
| -H | 2.1 | 0.45 |
| -OCH | 1.8 | 0.12 |
Q. How should contradictory data in biological assays (e.g., IC variability across studies) be addressed methodologically?
- Methodological Answer :
- Orthogonal Assays : Validate inhibitory activity using both enzymatic (e.g., fluorometric) and cellular (e.g., luciferase reporter) assays.
- Purity Verification : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products .
- Experimental Controls : Include known sirtuin inhibitors (e.g., EX-527) as benchmarks and assess batch-to-batch consistency.
Q. What computational approaches are utilized to predict the binding modes of this compound with potential targets like sirtuins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and sirtuin active sites (e.g., SIRT1 PDB: 4I5I).
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify critical residues (e.g., His363, Phe414 in SIRT1) .
- Free Energy Calculations : Apply MM/GBSA to estimate binding affinities and prioritize derivatives for synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
